molecular formula C27H26N2O2 B3049251 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl- CAS No. 199605-23-7

1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-

Cat. No. B3049251
CAS RN: 199605-23-7
M. Wt: 410.5 g/mol
InChI Key: NJLDHIWSHFQSEO-UHFFFAOYSA-N
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Description

The compound “1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-]” is a complex organic molecule that is likely to have a structure based on the indole skeleton . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives is a topic of ongoing research . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and complex . For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to produce a tricyclic indole .

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-'] in lab experiments include its simple synthesis method, its potential applications in scientific research, and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-']. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in scientific research.
2. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Development of novel derivatives of this compound with improved solubility and reduced toxicity.
4. Evaluation of the potential applications of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance their therapeutic effects.

Scientific Research Applications

1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-'] has been extensively studied for its potential applications in scientific research. This compound has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-21(19)28-16)27(18-13-14-23(30-3)24(15-18)31-4)26-17(2)29-22-12-8-6-10-20(22)26/h5-15,27-29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDHIWSHFQSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385938
Record name 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199605-23-7
Record name 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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